2-cyclopentyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide
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Overview
Description
The compound “2-cyclopentyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide” belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized through various methods such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Chemical Reactions Analysis
The chemical reactions involving imidazo[1,2-a]pyridines are diverse. For instance, a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups .Scientific Research Applications
Pharmacological Applications
Imidazo[1,2-a]pyridines, including compounds structurally related to 2-cyclopentyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide, exhibit a wide range of pharmacological properties. They are not limited to a single mechanism of action but span across various biological targets, demonstrating their versatility in medicinal chemistry. These compounds have been investigated for their enzyme inhibitory activities, receptor ligand properties, and anti-infectious agent capabilities, highlighting their potential in the development of novel therapeutic agents (Enguehard-Gueiffier & Gueiffier, 2007).
Chemical Synthesis and Organic Chemistry
Imidazo[1,2-a]pyridine derivatives play a crucial role as intermediates in organic synthesis. They serve as key components in the synthesis of biologically active and medicinally useful agents, including cyclin-dependent kinase inhibitors, sleep inducers, anticonvulsant agents, and antiviral agents. This highlights the compound's significance in the development of new chemical entities with potential therapeutic applications (Qiao et al., 2006).
Potential Therapeutic Applications
The scaffold of imidazo[1,2-a]pyridine is recognized for its 'drug-likeness' and has been represented in various marketed pharmaceuticals. This structural motif has been extensively modified to explore new derivatives with potential as anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic agents, and more. These efforts are directed towards the discovery and development of novel therapeutic agents, underscoring the importance of this compound and its analogues in medicinal chemistry (Deep et al., 2016).
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives, which include this compound, have been recognized for their wide range of applications in medicinal chemistry . They have been reported to have diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Mode of Action
It’s known that the inhibitory constants (ki) of imidazo[1,2-a]pyridine derivatives are strongly influenced by the diverse nature of the heterocycles and specific interactions with the local environment of the s3 pocket .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
The pharmacokinetic properties of imidazo[1,2-a]pyridine derivatives are generally influenced by their structural characteristics .
Result of Action
Imidazo[1,2-a]pyridine derivatives have been reported to exhibit a broad spectrum of biological activity, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
It’s known that the binding affinities of imidazo[1,2-a]pyridine derivatives can vary by three orders of magnitude, suggesting that they may be sensitive to changes in their local environment .
Properties
IUPAC Name |
2-cyclopentyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c25-21(14-17-8-4-5-9-17)24(18-10-2-1-3-11-18)16-19-15-22-20-12-6-7-13-23(19)20/h1-3,6-7,10-13,15,17H,4-5,8-9,14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCJNSDFELTWLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N(CC2=CN=C3N2C=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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